molecular formula C12H16BrNO2 B499081 3-bromo-N-ethyl-4-isopropoxybenzamide

3-bromo-N-ethyl-4-isopropoxybenzamide

Cat. No.: B499081
M. Wt: 286.16g/mol
InChI Key: DDUIHINGGSIMEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-N-ethyl-4-isopropoxybenzamide is a substituted benzamide derivative characterized by a bromine atom at the 3-position, an isopropoxy group at the 4-position, and an ethyl group attached to the amide nitrogen.

Properties

Molecular Formula

C12H16BrNO2

Molecular Weight

286.16g/mol

IUPAC Name

3-bromo-N-ethyl-4-propan-2-yloxybenzamide

InChI

InChI=1S/C12H16BrNO2/c1-4-14-12(15)9-5-6-11(10(13)7-9)16-8(2)3/h5-8H,4H2,1-3H3,(H,14,15)

InChI Key

DDUIHINGGSIMEB-UHFFFAOYSA-N

SMILES

CCNC(=O)C1=CC(=C(C=C1)OC(C)C)Br

Canonical SMILES

CCNC(=O)C1=CC(=C(C=C1)OC(C)C)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-bromo-N-ethyl-4-isopropoxybenzamide with four analogs, highlighting structural variations and their implications for physicochemical properties and biological activity.

Structural Analog: 4-Bromo-N-isopropyl-3-methoxybenzamide (CAS 1072944-42-3)

  • Substituent Differences :
    • Bromine at position 4 (vs. 3 in the main compound).
    • Methoxy group at position 3 (vs. isopropoxy at 4).
    • Isopropyl group on the amide nitrogen (vs. ethyl).
  • Impact: The swapped bromine/alkoxy positions alter electronic and steric profiles. Isopropyl on the amide nitrogen increases steric hindrance, which may reduce binding affinity compared to the ethyl group in the main compound .

Functional Group Analog: 3-Bromo-4-isopropoxybenzoic Acid (CAS 1072944-43-4)

  • Substituent Differences :
    • Carboxylic acid group replaces the ethylamide moiety.
  • Impact :
    • The benzoic acid derivative is more acidic (pKa ~4.2 for similar structures) compared to the neutral amide, affecting solubility in physiological environments .
    • The absence of the ethylamide group eliminates hydrogen-bonding capabilities, likely reducing target engagement in biological systems.

N-Substituent Variants: Ethyl vs. Methyl/Propyl Groups

  • Key Findings :
    • Ethyl-substituted derivatives exhibit superior antimicrobial activity compared to methyl (too small for optimal lipophilicity) and propyl (excessive bulk) analogs .
    • The ethyl group balances lipophilicity and steric effects, enhancing cellular uptake and target binding.

Halogen vs. Nitro Substitution: N-Ethyl-4-isopropoxy-3-nitrobenzamide (CAS 1072944-44-5)

  • Substituent Differences :
    • Nitro group at position 3 replaces bromine.
  • Impact: The nitro group is a stronger electron-withdrawing group, increasing the electrophilicity of the aromatic ring and altering metabolic pathways (e.g., nitro-reduction to amines) .

Comparative Data Table

Compound Name CAS Substituents N-Substituent Key Properties/Bioactivity
This compound N/A Br (3), OiPr (4) Ethyl Antimicrobial
4-Bromo-N-isopropyl-3-methoxybenzamide 1072944-42-3 Br (4), OMe (3) Isopropyl Lower lipophilicity
3-Bromo-4-isopropoxybenzoic Acid 1072944-43-4 Br (3), OiPr (4) None (acid) Higher solubility at pH >4
N-Ethyl-4-isopropoxy-3-nitrobenzamide 1072944-44-5 NO2 (3), OiPr (4) Ethyl Altered metabolic stability

Research Findings and Implications

  • Antimicrobial Optimization : Ethyl and isopropoxy groups in this compound synergize to enhance antimicrobial efficacy, outperforming methyl, propyl, and isopropyl variants .
  • Metabolic Considerations : Bromine substitution offers metabolic stability compared to nitro groups, which may undergo reduction to reactive intermediates .
  • Solubility Trade-offs : The amide functionality reduces aqueous solubility relative to benzoic acid analogs but improves membrane permeability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.